molecular formula C26H37N5O8 B10814267 Macropa-NH2

Macropa-NH2

Cat. No.: B10814267
M. Wt: 547.6 g/mol
InChI Key: WABTUXPZUNQNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macropa-NH2 (CAS: 2146095-13-6) is a macrocyclic ligand featuring an 18-membered ring structure with an amino (-NH2) functional group. Its molecular formula is C26H37N5O8, and it has a molecular weight of 547.61 g/mol . This compound is highly valued in radiopharmaceutical research due to its ability to form stable coordination complexes with large radiometals, such as actinium-225 (225Ac) and zirconium-89 (89Zr) . This compound serves as a precursor to Macropa-NCS (CAS: 2146095-31-8), an isothiocyanate derivative used for site-specific conjugation to antibodies like trastuzumab and prostate-specific membrane antigen (PSMA)-targeting compounds (e.g., RPS-070) . Its solubility in water (≥100 mg/mL) and organic solvents facilitates its application in biological and chemical studies .

Properties

Molecular Formula

C26H37N5O8

Molecular Weight

547.6 g/mol

IUPAC Name

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C26H37N5O8/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35)

InChI Key

WABTUXPZUNQNCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O

Origin of Product

United States

Preparation Methods

Core Macrocyclic Framework Assembly

The synthesis of Macropa-NH2 begins with the alkylation of diaza-18-crown-6 macrocycles. Key steps include:

  • N-Alkylation : Reaction of diaza-18-crown-6 with 6-(bromomethyl)pyridine-2-carboxylic acid methyl ester under basic conditions (e.g., Na2CO3 in acetone).

  • Ester Hydrolysis : Subsequent hydrolysis of methyl esters to carboxylic acids using NaOH in methanol/dichloromethane mixtures, yielding the diacid form.

  • Functionalization : Introduction of reactive groups (e.g., isothiocyanate or β-alanine) via nucleophilic substitution or coupling reactions.

Table 1: Representative Reaction Conditions for this compound Derivatives

Reaction StepReagents/ConditionsYieldSource
N-AlkylationNa2CO3, acetone, reflux, 3 h38–48%
Ester HydrolysisNaOH, MeOH/DCM, RT, 1 h>85%
Isothiocyanate FormationCSCl2, acetone, reflux, 3 hN/A

Microwave-Assisted Synthesis

A novel one-pot method employs microwave irradiation to reduce reaction times:

  • Microwave Alkylation : Simultaneous reaction of diaza-18-crown-6 with two alkylation agents (e.g., methyl and ethyl esters) at 85°C for 1 hour.

  • Advantages : Shorter synthesis time (~1 hour vs. 80 hours), fewer purification steps, and higher yields (48%).

Key Reagents and Solvents

Critical Reagents

ReagentRoleSolubility/PuritySource
6-(Bromomethyl)pyridine-2-carboxylic acid methyl esterAlkylation agentSoluble in acetone
Sodium Carbonate (Na2CO3)Base catalystAqueous solutions
Carbon Disulfide (CSCl2)Isothiocyanate formationReacts under reflux
β-AlanineConjugation partnerSoluble in NaHCO3 buffer

Solvent Systems

  • Acetone : Primary solvent for alkylation reactions due to compatibility with Na2CO3.

  • DMF : Used in nucleophilic substitutions (e.g., β-alanine coupling).

  • DMSO : Preferred for stock solutions due to high solubility (10 mM in DMSO).

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is essential for isolating this compound and derivatives:

  • Preparative HPLC :

    • Mobile Phase : 10% acetonitrile/H2O with 0.2% TFA.

    • Retention Times :

      • This compound: ~13.92 min (Method 2).

      • Macropa-β-alanine: ~26.61 min (Method 3).

Table 2: HPLC Methods for this compound Derivatives

CompoundMobile PhaseRetention Time (min)Source
This compound10% ACN/H2O + 0.2% TFA13.92
Macropa-β-alanine10% ACN/H2O + 0.2% TFA26.61
Macropa-DUPA10% ACN/H2O21.54

Spectroscopic Analysis

  • 1H NMR : Used to confirm proton environments (e.g., δ=8.19 ppm for pyridine protons in D2O).

  • Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [C30H43N6O10S]+: m/z 679.27559).

Optimization and Scalability

Reaction Yield Enhancement

  • Microwave Irradiation : Increases alkylation efficiency by reducing side reactions (e.g., hydrolysis).

  • Solvent Selection : Acetone minimizes side reactions during Na2CO3-mediated alkylation.

Industrial Scalability

While detailed industrial protocols are limited, academic methods suggest:

  • Batch Processing : Use of preparative HPLC for large-scale purification.

  • Cost Management : Reuse of solvents (e.g., acetone) in reflux setups.

Data Tables and Formulation Guides

Stock Solution Preparation

Table 3: Molarity Calculator for this compound

Quantity (mg)1 mM Solution Volume (mL)5 mM Solution Volume (mL)10 mM Solution Volume (mL)
11.82620.36520.1826
59.13081.82620.9131
1018.26153.65231.8262

Data derived from molecular weight (547.6 g/mol).

In Vivo Formulation Example

For a 2.5 mg/mL solution in corn oil:

  • DMSO Master Liquid : 100 μL of 25 mg/mL stock.

  • Formulation : 100 μL DMSO + 900 μL corn oil .

Scientific Research Applications

PET Imaging

One of the significant applications of Macropa-NH2 is in the field of PET imaging, particularly with isotopes such as cerium-134 (134^{134}Ce). Recent studies have demonstrated that complexes formed with 134^{134}Ce-Macropa-NH2 exhibit superior radiolabeling efficiency compared to traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

  • Study Findings :
    • Radiolabeling Efficiency : this compound achieved near-quantitative labeling at a ligand-to-metal ratio of 1:1 at room temperature, while DOTA required a ratio of 10:1 and elevated temperatures for comparable results .
    • Biodistribution : In vivo studies using small-animal PET/CT imaging showed rapid urinary excretion and low uptake in liver and bone tissues for 134^{134}Ce-Macropa-NH2 complexes, indicating high stability and favorable biodistribution profiles .
Parameter This compound DOTA
Ligand-to-Metal Ratio1:110:1
Temperature for LabelingRoom TemperatureElevated (60°C)
Radiolabeling Yield>95%94.2% ± 1.8%
Urinary ExcretionRapidSlower

Therapeutic Applications

This compound is also being explored for its potential in targeted therapy. The compound can be conjugated to antibodies or other targeting moieties to deliver therapeutic radionuclides directly to tumor sites.

  • Case Study :
    • Anti-Human HER2 Conjugation : this compound serves as a precursor to Macropa-NCS, which is conjugated to anti-HER2 antibodies. This approach aims to enhance the delivery of therapeutic agents specifically to HER2-positive tumors, improving treatment efficacy while minimizing systemic exposure .

Chemical Properties and Stability

The stability of metal-Macropa-NH2 complexes is crucial for their application in vivo. Studies have shown that these complexes maintain structural integrity under physiological conditions, which is essential for both imaging and therapeutic use.

  • Stability Analysis :
    • Computational studies have indicated that Macropa can effectively accommodate various metal ions without significant distortion, thus ensuring stable complex formation with radionuclides like radium .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

  • Expanded Metal Ion Compatibility : Investigating the chelation properties of this compound with other therapeutic radionuclides could broaden its application scope.
  • Combination Therapies : Exploring the use of this compound in combination with other therapeutic modalities may enhance treatment outcomes in oncology.

Comparison with Similar Compounds

Structural and Functional Analogues

Macropa-NCS
  • CAS : 2146095-31-8
  • Molecular Formula : C27H35N5O8S
  • Molecular Weight : 589.66 g/mol .
  • Key Differences: Macropa-NCS is derived from Macropa-NH2 via substitution of the -NH2 group with an isothiocyanate (-NCS) moiety, enabling covalent conjugation to biomolecules (e.g., antibodies) .
  • Applications : Used in targeted alpha therapy (TAT) for cancers, particularly in soft-tissue metastases .
This compound Hydrochloride
  • CAS : 2443966-86-5
  • Molecular Formula : C26H38ClN5O8
  • Molecular Weight : 584.06 g/mol .
  • Key Differences :
    • The hydrochloride salt form enhances solubility and stability under physiological conditions .
    • Retains the metal-coordination properties of this compound but is preferred for formulations requiring aqueous compatibility .
Traditional Macrocyclic Ligands (DOTA, NOTA)
Property This compound DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) NOTA (1,4,7-Triazacyclononane-1,4,7-triacetic acid)
Ring Size 18-membered macrocycle 12-membered macrocycle 9-membered macrocycle
Denticity 8 8 6
Preferred Metals 225Ac, 89Zr, La³⁺ Lu-177, Y-90, Gd³⁺ Cu-64, Ga-68
Stability Constants Higher for actinides Moderate (log K ~25 for Lu³⁺) Moderate (log K ~21 for Cu²⁺)
Functionalization -NH2 allows derivatization Requires bifunctional chelators Limited to carboxylate groups
  • Advantages of this compound: Superior stability with large radiometals (e.g., 225Ac) due to its larger cavity and higher denticity . Direct functionalization via -NH2 eliminates the need for complex bifunctional linkers required for DOTA/NOTA .
Metal Binding Efficiency
  • 225Ac Coordination :
    • This compound forms complexes with 225Ac that exhibit >95% radiolabeling efficiency and in vivo stability over 14 days, critical for minimizing off-target toxicity .
    • DOTA shows rapid dissociation with 225Ac, leading to bone marrow accumulation and toxicity .
Biodistribution and Therapeutic Efficacy
  • 89Zr-Labeled Constructs: this compound-derived tracers (e.g., 89Zr-nimotuzumab-SpyTag) demonstrate tumor uptake comparable to clinical standards but require optimization for enhanced bioavailability . NOTA-based 68Ga-PSMA-11 shows rapid renal clearance but shorter half-life, limiting therapeutic use .

Limitations and Challenges

  • This compound :
    • Low in vivo stability of maleimide bonds in conjugated constructs reduces tumor retention .
    • Requires multi-dose regimens to sustain therapeutic effects .
  • DOTA/NOTA: Limited compatibility with large radiometals restricts their use in alpha therapy .

Biological Activity

Macropa-NH2, a bifunctional chelator derived from the macrocyclic ligand macropa, has garnered significant attention in biomedical research, particularly in targeted cancer therapies and radiopharmaceutical applications. Its unique structural properties enable it to form stable complexes with metal ions, facilitating the delivery of therapeutic agents to specific tissues. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

Chemical Properties:

  • Molecular Formula: C26_{26}H37_{37}N5_5O8_8
  • Molecular Weight: 547.60 g/mol
  • CAS Number: 2146095-13-6

The compound features a macrocyclic core that enhances its chelation efficiency, particularly for actinides and other metal ions used in radiotherapy.

This compound functions primarily as a bifunctional chelator . It is capable of conjugating with biomolecules such as antibodies, thereby improving the specificity of radiolabeled agents for cancer cells. The mechanism involves:

  • Metal Ion Binding: this compound forms stable complexes with radioisotopes like 134^{134}Ce and 225^{225}Ac, which are crucial for targeted alpha therapy.
  • Targeted Delivery: The conjugation with targeting moieties (e.g., antibodies against HER2 or prostate-specific membrane antigen) allows for selective delivery of therapeutic agents to tumor sites, minimizing damage to healthy tissues.

Case Studies

  • Radiolabeling Efficiency:
    A study comparing this compound with DOTA (another chelator) revealed that this compound achieved near-quantitative labeling with 134^{134}Ce at room temperature with a ligand-to-metal (L/M) ratio of 1:1, whereas DOTA required a higher ratio (10:1) and elevated temperatures for effective complexation . This indicates superior performance in rapid radiolabeling applications.
  • In Vivo Stability:
    In biodistribution studies conducted on C57BL/6 mice, conjugates of 134^{134}Ce-Macropa-NH2 demonstrated rapid urinary excretion and low uptake in liver and bone tissues, confirming high in vivo stability and suggesting a favorable pharmacokinetic profile for therapeutic use .
  • Therapeutic Applications:
    This compound has been utilized as a precursor for developing radiopharmaceuticals targeting specific cancer markers. For instance, its conjugates have shown promising results in targeting prostate cancer cells effectively while reducing off-target effects .

Data Tables

PropertyThis compoundDOTA
Ligand-to-Metal Ratio1:1 at room temperature10:1 at elevated temperatures
Radiolabeling Yield>95%94.2%
Urinary ExcretionRapidSlower
Liver UptakeLowModerate

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing Macropa-NH2?

this compound synthesis typically involves functionalizing the macropa macrocycle with an amine group. Key steps include:

  • Synthesis : Reacting macropa with tert-butyloxycarbonyl (Boc)-protected amine derivatives, followed by deprotection under acidic conditions to yield the free amine .
  • Characterization : Use NMR (¹H/¹³C) to confirm amine functionalization, mass spectrometry for molecular weight validation, and X-ray crystallography to resolve structural details (e.g., bond angles, coordination sites). Purity is assessed via HPLC with UV-Vis detection .
  • Critical Note : Ensure inert atmospheres (e.g., argon) during synthesis to prevent oxidation of the macrocycle.

Q. How does this compound’s coordination chemistry compare to other macrocyclic ligands?

this compound exhibits higher selectivity for large, trivalent metal ions (e.g., Lanthanides, Actinides) due to its expanded cavity and NH2 group’s electron-donating properties. Comparative studies with DOTA or NOTA analogs show:

  • Stability Constants : this compound forms complexes with log K values exceeding 20 for Lu³⁺, attributed to its preorganized structure .
  • Kinetic Inertness : Chelation kinetics are slower than DOTA but more thermodynamically stable, making it suitable for long-term in vivo applications .
  • Methodological Tip : Use competitive titration experiments with EDTA or DTPA to quantify stability constants .

Q. What analytical techniques validate this compound-metal complex purity and stability?

  • Spectroscopy : UV-Vis (ligand-to-metal charge transfer bands), fluorescence (for luminescent ions like Eu³⁺), and FTIR (amide bond vibrations).
  • Chromatography : SEC-HPLC to separate free ligand from metal complexes.
  • Stability Testing : Incubate complexes in simulated physiological conditions (pH 7.4, 37°C) and monitor decomposition via ICP-MS over 7–14 days .

Advanced Research Questions

Q. How can researchers optimize this compound’s radiometal chelation efficiency for theranostic applications?

  • Experimental Design :
    • Variable Screening : Test pH (4–9), temperature (25–60°C), and molar ratios (ligand:metal = 1:1 to 10:1) using design-of-experiments (DoE) to identify optimal conditions .
    • Radiolabeling : Use ⁶⁸Ga or ¹⁷⁷Lu isotopes; quantify labeling efficiency via instant thin-layer chromatography (iTLC) .
  • Data Contradictions : If chelation yields vary between isotopes, investigate ionic radius mismatches (e.g., ⁶⁸Ga³⁺ vs. ¹⁷⁷Lu³⁺) or kinetic inertness differences .

Q. What strategies resolve discrepancies in reported stability constants for this compound-metal complexes?

  • Root-Cause Analysis :
    • Method Variance : Compare potentiometric (e.g., pH titration) vs. spectroscopic (e.g., UV-Vis competition) methods. Discrepancies may arise from assumptions in activity coefficients or ligand protonation states .
    • Solution : Standardize buffer systems (e.g., 0.1 M KCl for ionic strength control) and validate with a reference ligand (e.g., DOTA) .
  • Case Study : A 2024 study attributed conflicting log K values for Y³⁺ to differences in CO₂ absorption during titration, altering solution pH .

Q. How does the NH2 functional group impact Macropa’s in vivo vs. in vitro behavior?

  • Hypothesis Testing :
    • In Vitro : Measure serum stability by spiking complexes into fetal bovine serum (FBS) and analyzing via size-exclusion chromatography .
    • In Vivo : Use SPECT/CT imaging in murine models to track ¹¹¹In-labeled this compound biodistribution. Compare clearance rates and off-target retention (e.g., bone uptake) to non-aminated analogs .
  • Ethical Consideration : Follow institutional guidelines for animal studies, including sample size justification and humane endpoints .

Q. What computational methods predict this compound’s selectivity for novel radionuclides?

  • Density Functional Theory (DFT) : Calculate binding energies and orbital interactions for target metals (e.g., Ac³⁺, Pb²⁺). Validate with experimental stability constants .
  • Molecular Dynamics (MD) : Simulate ligand flexibility in aqueous environments to assess cavity accessibility. Correlate with experimental kinetics data .
  • Data Interpretation : Use software like Gaussian or VASP; ensure reproducibility by sharing input files and parameters in supplementary materials .

Methodological and Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control : Implement LC-MS for every batch to detect impurities (e.g., incomplete deprotection).
  • Standardization : Document reaction conditions (e.g., stirring speed, solvent purity) in detail. Use a centralized lab notebook or electronic data management system .
  • Collaborative Validation : Share samples with independent labs for cross-validation of NMR and crystallography data .

Q. What statistical approaches are appropriate for analyzing this compound’s in vivo efficacy data?

  • For Small Sample Sizes : Use non-parametric tests (e.g., Mann-Whitney U) to compare treatment vs. control groups.
  • Longitudinal Studies : Apply mixed-effects models to account for inter-subject variability in biodistribution studies .
  • Reporting : Adhere to ARRIVE guidelines for animal studies, including effect sizes and confidence intervals .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound data?

  • Metadata Standards : Use IUPAC nomenclature and PubChem identifiers in datasets.
  • Repository Selection : Deposit raw NMR, MS, and imaging data in domain-specific repositories (e.g., Zenodo, ChemRxiv) with DOI assignment .
  • Interoperability : Provide scripts for data analysis (e.g., Python, R) alongside raw data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.